molecular formula C15H16ClN5S B8666763 N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE CAS No. 89007-44-3

N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE

Cat. No.: B8666763
CAS No.: 89007-44-3
M. Wt: 333.8 g/mol
InChI Key: JVZPDIHPOQUMFV-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE is a chemical compound with a complex structure that includes a piperazine ring, a carbothioamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE typically involves the reaction of piperazine derivatives with chlorophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
  • N-(2-Chlorophenyl)-4-phenyl-1-piperazinecarbothioamide

Uniqueness

N-(2-CHLOROPHENYL)-4-(PYRAZIN-2-YL)PIPERAZINE-1-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

89007-44-3

Molecular Formula

C15H16ClN5S

Molecular Weight

333.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-pyrazin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C15H16ClN5S/c16-12-3-1-2-4-13(12)19-15(22)21-9-7-20(8-10-21)14-11-17-5-6-18-14/h1-6,11H,7-10H2,(H,19,22)

InChI Key

JVZPDIHPOQUMFV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=S)NC3=CC=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4.92 g. of 1-(2-pyrazinyl)piperazine in 50 ml. of anhydrous ether is added dropwise a solution of 5.08 g. of 2-chlorophenyl isothiocyanate in 50 ml. of anhydrous ether over 5 minutes. The mixture isstirred for 30 minutes and the resulting solid is collected. This solid is recrystallized from 430 ml. of ethanol giving 7.41 g. of the desired product, m.p. 167°-169° C.
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